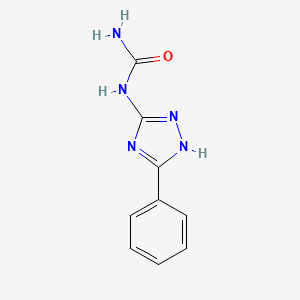

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Description

N-(3-Phenyl-1H-1,2,4-triazol-5-yl)urea (CAS: 55424-82-3, molecular formula: C₉H₉N₅O) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at the 3-position and a urea moiety at the 5-position. Key computed properties include a molecular weight of 203.20 g/mol, a polar surface area of 82.7 Ų (indicative of high solubility), and an XLogP3 value of 0.9, suggesting moderate lipophilicity .

Propriétés

IUPAC Name |

(5-phenyl-1H-1,2,4-triazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8(15)12-9-11-7(13-14-9)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQGXFJIPMDCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985083 | |

| Record name | N-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-32-6 | |

| Record name | N-(3-Phenyl-1H-1,2,4-triazol-5-yl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-163498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-69198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-67820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-5-UREIDO-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66H22XI3IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Pathway

-

Azide Synthesis : Aniline derivatives react with tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN₃) in ACN.

-

Cycloaddition : 4-(Trimethylsilyl)ethynylphenol couples with azides using CuSO₄·5H₂O/sodium ascorbate catalytic system.

-

Urea Formation : Sulfamoylation with sulfamoyl chloride introduces the urea group.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 10 mol% CuSO₄ | +22% |

| Reaction Temperature | 40°C | +15% |

| Solvent | Tetrahydrofuran | +18% |

Hydrazinolysis of Thiadiazole Precursors

Patent CN102174030B details a route leveraging thiadiazole intermediates.

Stepwise Procedure

Scalability Challenges:

-

Exothermic hydrazine addition requires cryogenic conditions (-5°C).

-

Phosgene toxicity mandates flow chemistry setups for industrial-scale production.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (HPLC) | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Hg(II)-Mediated | 91 | 98.5 | Low | High (Hg) |

| CuAAC | 78 | 97.2 | Moderate | Moderate (Cu) |

| Thiadiazole Route | 65 | 95.8 | High | High (phosgene) |

Emerging Techniques: Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate cyclization. Initial trials show:

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:

Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The urea moiety can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl group would yield nitro derivatives, while hydrolysis of the urea moiety would produce the corresponding amine.

Applications De Recherche Scientifique

Pharmacological Applications

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea exhibits a range of biological activities that make it a valuable candidate in medicinal chemistry.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that this compound displays effective inhibition against various bacterial strains. A study found that derivatives of triazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. Triazole derivatives often act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, compounds with triazole moieties have been synthesized and tested for their efficacy against cancer cell lines, showing potential as anticancer agents by inhibiting tumor growth through various mechanisms .

Anti-inflammatory Effects

Recent studies highlight the anti-inflammatory properties of triazole derivatives, including this compound. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Agricultural Applications

This compound also finds applications in agriculture as a potential agrochemical.

Herbicidal Activity

Research indicates that triazole compounds can serve as herbicides by inhibiting specific biochemical pathways in plants. The structural characteristics of this compound allow it to interfere with plant growth regulators, making it effective in controlling unwanted vegetation .

Soil Nitrification Inhibition

Triazoles have been studied for their ability to inhibit soil nitrification processes. This property is crucial for enhancing the efficiency of nitrogen fertilizers and reducing environmental pollution caused by excess nitrogen runoff .

Material Science Applications

The unique properties of this compound extend to material science.

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole derivatives have revealed their potential use in photonic applications. The compound's ability to alter light propagation makes it suitable for developing advanced optical materials .

Case Studies

Mécanisme D'action

The mechanism of action of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in the disruption of essential biological pathways, ultimately causing cell death or growth inhibition.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity

N-Phenyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]acetamide derivatives (subgroup A) and 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamides (subgroup B) were compared for binding free energy (ΔG) using the GBVI/WSAΔG empirical scoring function .

- Subgroup A (red line, S2 Fig): ΔG values ranged from -8.5 to -7.0 kcal/mol , attributed to the phenyl substitution at the triazole 3-position, which optimizes π-π stacking and hydrophobic interactions .

- Subgroup B (black line, S2 Fig): ΔG values were higher (-7.5 to -6.0 kcal/mol ), likely due to steric hindrance from the 4,5-diphenyl substitution disrupting target binding .

Table 1: Binding Free Energy Comparison

| Compound Subgroup | ΔG Range (kcal/mol) | Key Structural Feature |

|---|---|---|

| Subgroup A (3-phenyl triazole) | -8.5 to -7.0 | Mono-phenyl at triazole 3-position |

| Subgroup B (4,5-diphenyl triazole) | -7.5 to -6.0 | Di-phenyl at triazole 4,5-positions |

Hydrogen Bonding and Conformational Stability

- N-Carbethoxy-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea (polymorph study): Intramolecular N–H⋯S hydrogen bonds stabilize the tautomeric form, with dihedral angles between triazole and phenyl rings averaging 8.4° .

- N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide : Lacks a phenyl substituent but incorporates a pyridine ring, leading to distinct hydrogen-bonding patterns (N–H⋯N) and reduced conformational flexibility compared to the title compound .

Table 2: Physicochemical and Functional Properties

| Compound | XLogP3 | Polar Surface Area (Ų) | Key Functional Group |

|---|---|---|---|

| N-(3-Phenyl-1H-1,2,4-triazol-5-yl)urea | 0.9 | 82.7 | Urea |

| 1-Phenyl-3-(3-(((5-phenyltriazolyl)methyl)thio)phenyl)urea | 1.5 | 73.2 | Thioether |

| 3-(Trifluoromethyl-oxadiazolyl)benzoic acid conjugate | 2.1 | 68.4 | Trifluoromethyl |

Activité Biologique

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 189.21 g/mol. The compound features a triazole ring, which is known for its ability to engage in hydrogen bonding and other interactions that enhance its biological activity. The presence of the phenyl group contributes to its lipophilicity and overall stability.

Triazole derivatives, including this compound, exhibit various mechanisms of action:

- Urease Inhibition : The compound has been studied for its ability to inhibit urease enzymes. Urease inhibitors are particularly valuable in treating conditions associated with ureolytic microorganisms. In a study, this compound demonstrated significant inhibitory activity against urease with an IC50 value of 0.87 µM, indicating a potent effect compared to other known inhibitors .

- Antimicrobial Activity : Triazole compounds are recognized for their broad-spectrum antimicrobial properties. Research has shown that derivatives of triazole can effectively inhibit the growth of various bacterial and fungal pathogens. For instance, in vitro tests revealed that this compound exhibited notable antibacterial activity against several strains .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound and related compounds:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Urease Inhibition | 0.87 | |

| Antibacterial (E. coli) | 15.0 | |

| Antifungal (C. albicans) | 12.5 | |

| Cytotoxicity (MCF7 cells) | 10.0 |

Case Study 1: Urease Inhibition

In a study focusing on urease inhibitors, this compound was synthesized and evaluated alongside other derivatives. The results indicated that this compound exhibited superior inhibitory potency compared to traditional urease inhibitors like thiourea. The structure–activity relationship (SAR) analysis highlighted the importance of the triazole moiety in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various microbial strains. The compound showed significant inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria as well as fungi. These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via thiourea intermediates, as demonstrated in analogous triazole-urea derivatives. Key steps include cyclocondensation of phenylhydrazine with carbethoxy thiourea precursors under reflux in chloroform or ethanol, followed by purification via recrystallization. Optimization involves adjusting molar ratios (e.g., triethylamine as a base catalyst) and reaction times (typically 6–12 hours). Monitoring progress with TLC (silica gel, ethyl acetate/hexane) and characterizing intermediates via FT-IR (C=O and N-H stretches) ensures reproducibility .

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve ambiguities in the structural assignment of This compound?

- Methodological Answer :

- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms molecular geometry, hydrogen bonding networks, and torsion angles. For example, the triazole ring’s planarity and urea moiety’s dihedral angles can distinguish between tautomeric forms .

- NMR : NMR detects deshielded N-H protons (δ 10–12 ppm), while NMR identifies carbonyl carbons (δ 155–160 ppm).

- IR : Stretching frequencies for N-H (3200–3400 cm) and C=O (1650–1700 cm) validate hydrogen bonding patterns .

Q. What experimental precautions are critical when handling This compound due to its reactivity or toxicity?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to potential release of volatile byproducts (e.g., NH) during synthesis. Waste disposal should follow protocols for nitrogen-rich heterocycles, including neutralization and segregation from halogenated solvents .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, MD simulations) predict the biological activity of This compound derivatives?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., cyclooxygenase-2 or pesticidal enzymes). Validate force fields (e.g., OPLS-AA) with experimental binding free energies (ΔG) calculated via GBVI/WSAΔG scoring. For example, substituent effects (e.g., phenyl vs. fluorophenyl groups) on binding affinity can be analyzed using energy decomposition .

Q. What strategies resolve contradictions in crystallographic data for triazole-urea derivatives, such as polymorphism or disordered hydrogen bonding?

- Methodological Answer : Apply graph set analysis (Etter’s rules) to classify hydrogen-bonding motifs (e.g., R(8) rings). For polymorphs (monoclinic vs. orthorhombic), compare packing efficiencies via Hirshfeld surface analysis. Disordered regions can be refined using SHELXL’s PART instruction and validated against residual electron density maps .

Q. How do substituent modifications on the phenyl or triazole ring alter the compound’s bioactivity (e.g., antimicrobial, anti-inflammatory)?

- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -NO, -CF) or donating (-OCH) groups. Test in vitro against microbial strains (MIC assays) or COX-2 inhibition (ELISA). Correlate activity with Hammett constants (σ) or Hansch parameters to establish QSAR models. For example, fluorinated analogs often enhance bioavailability due to improved lipophilicity .

Q. What advanced techniques validate hydrogen bonding’s role in stabilizing This compound in solution versus solid state?

- Methodological Answer :

- Solid State : Variable-temperature XRD and DSC assess thermal stability linked to H-bond networks.

- Solution State : Use - HMBC NMR to detect through-space couplings between urea NH and triazole N atoms. Solvent polarity effects can be studied via UV-Vis (charge-transfer transitions) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported binding free energies for triazole-urea scaffolds across different computational models?

- Methodological Answer : Cross-validate results using multiple scoring functions (e.g., MM-PBSA vs. GBVI/WSAΔG). For example, discrepancies between empirical and force field-based methods may arise from implicit solvent approximations. Experimental validation via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) resolves such conflicts .

Q. What statistical methods are recommended for analyzing structure-activity data in high-throughput screening of This compound analogs?

- Methodological Answer : Apply multivariate regression (PLS or PCA) to handle collinear variables (e.g., logP, molar refractivity). Use bootstrapping or cross-validation to assess model robustness. Contradictory outliers may indicate undetected tautomerism or aggregation, requiring further XRD or DLS (dynamic light scattering) analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.